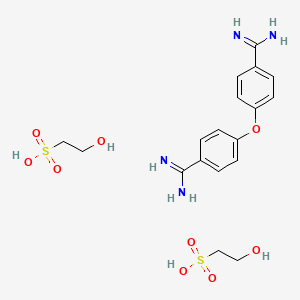
Phenamidine isethionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenamidine isethionate, also known as this compound, is a useful research compound. Its molecular formula is C18H26N4O9S2 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
1.1 Treatment of Leishmaniasis
Phenamidine isethionate has been evaluated for its effectiveness in treating leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. A systematic review indicated that pentamidine isethionate (often referenced alongside phenamidine) exhibits a comparable cure rate to first-line anti-leishmanial drugs. The pooled cure rates for tegumentary leishmaniasis were reported at 78.8% and 92.7% for controlled randomized trials and observational studies, respectively . For visceral leishmaniasis, the cure rates were 84.8% and 90.7% under similar study conditions .
1.2 Efficacy Against Babesia divergens
Research has demonstrated that this compound possesses significant in vitro activity against Babesia divergens, a protozoan parasite responsible for bovine babesiosis. In a study utilizing a tritiated hypoxanthine incorporation assay, the minimum inhibitory concentration (MIC) values indicated that this compound, particularly when combined with oxomemazine, showed enhanced efficacy compared to other tested agents . This suggests potential therapeutic strategies for managing infections caused by this parasite.
Veterinary Applications
2.1 Antimicrobial Properties
This compound has also been explored for its antimicrobial properties in veterinary medicine. The European Medicines Agency has highlighted the importance of responsible antimicrobial use in animals to mitigate the risk of antimicrobial resistance . Phenamidine's role as an effective treatment option for certain protozoal infections underscores its significance in veterinary therapeutics.
Safety Profile
The safety profile of this compound has been scrutinized in clinical trials. A study focusing on American Cutaneous Leishmaniasis (ACL) demonstrated that the compound was safe when administered in multiple doses (7 mg/kg). The cure rates improved significantly with increased dosing frequency: 45% for a single dose, 81.1% for two doses, and 96.2% for three doses . No serious adverse events were reported during this trial, suggesting a favorable safety margin.
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
620-90-6 |
|---|---|
Molekularformel |
C18H26N4O9S2 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
4-(4-carbamimidoylphenoxy)benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C14H14N4O.2C2H6O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18;2*3-1-2-7(4,5)6/h1-8H,(H3,15,16)(H3,17,18);2*3H,1-2H2,(H,4,5,6) |
InChI-Schlüssel |
LQQSAQZTFJQBMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Key on ui other cas no. |
620-90-6 |
Synonyme |
4,4'-oxydibenzamidine 2-hydroxyethanesulfonic acid phenamidine isethionate phenamidine isothionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















